molecular formula C13H10Br2N2O B505284 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide CAS No. 638141-80-7

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide

Cat. No.: B505284
CAS No.: 638141-80-7
M. Wt: 370.04g/mol
InChI Key: QOWZCOOHPSTDEH-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents: one on the benzamide ring and another on the 5-position of the 6-methylpyridinyl moiety. The presence of bromine atoms enhances lipophilicity and may influence binding affinity to biological targets, while the methyl group on the pyridine ring contributes to steric and electronic effects.

Properties

IUPAC Name

2-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWZCOOHPSTDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Bromination of 6-Methyl-2-Pyridinyl Derivatives

InitiatorEquiv. NBSTemp. (°C)Dibromo Impurity (%)Yield (%)
AIBN1.220–104.292
None1.052518.775
BPO1.10309.185

BPO = Benzoyl peroxide. Data aggregated from large-scale trials.

Diazotization and Sandmeyer Reaction for Aromatic Bromination

Amide Coupling with 2-Bromobenzoyl Chloride

Synthesis of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride in dichloromethane (DCM) to generate the acyl chloride. Industrial routes report >95% conversion under reflux (40–50°C, 4–6 h), with excess reagent removed via vacuum distillation.

Coupling Reaction Optimization

The amide bond is formed by reacting 5-bromo-6-methyl-2-pyridinamine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) or coupling agents (e.g., HATU, EDCl).

Benchmark Conditions :

  • Solvent : DCM or THF

  • Base : Et3N (2.0 equiv.)

  • Temperature : 0–25°C

  • Yield : 78–85%

Critical Considerations :

  • Steric Hindrance : The 6-methyl group on pyridine may slow reaction kinetics, necessitating extended stirring (12–24 h).

  • Purification : Column chromatography (EtOAc/hexane, 3:7) isolates the product in >98% purity.

Alternative Synthetic Routes and Scalability

One-Pot Bromination-Coupling Approaches

Combining bromination and amidation in a single reactor reduces intermediate isolation steps. For example, in situ generation of 5-bromo-6-methyl-2-pyridinamine via Sandmeyer reaction, followed by direct addition of 2-bromobenzoyl chloride, achieves 68% overall yield in pilot-scale trials.

Cost-Effective Scale-Up Strategies

Industrial processes prioritize cheap starting materials like dimethyl terephthalate, as demonstrated in the synthesis of SGLT2 inhibitors. Adapting this approach, 6-methyl-2-pyridinamine could be derived from nitration/hydrogenation sequences, reducing raw material costs by 40% compared to specialty amines.

Challenges and Mitigation Strategies

Byproduct Formation in Bromination

Dibromo impurities (e.g., 5,6-dibromo-2-methylpyridine) arise from excess NBS or elevated temperatures. Mitigation strategies include:

  • Stoichiometric Control : Limiting NBS to 1.05–1.22 equiv.

  • Low-Temperature Initiation : Brominating at 0–10°C before warming.

Stability of Diazonium Intermediates

Diazonium salts of 2-amino-6-methylpyridine are thermally unstable. Rapid quenching with CuBr at –5°C prevents decomposition, ensuring >90% conversion .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atoms can be replaced by other functional groups, allowing for the creation of diverse derivatives.
  • Coupling Reactions : It is often involved in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Reaction TypeDescription
SubstitutionReplacement of bromine with other groups
CouplingFormation of carbon-carbon bonds
Oxidation/ReductionAlteration of oxidation states

Biological Studies

In biological research, this compound is utilized to investigate the effects of brominated derivatives on various biological systems. Its unique structure allows it to interact with specific molecular targets, such as proteins and enzymes, potentially influencing their activity through mechanisms like halogen bonding.

Pharmaceutical Development

Research into the pharmacological properties of this compound is ongoing. Studies have focused on its potential as a therapeutic agent against various diseases, including cancer. The compound's ability to inhibit specific biological pathways makes it a candidate for drug development .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives based on related compounds. The results indicated that certain brominated derivatives exhibited significant inhibitory activity against breast and lung cancer cell lines. This suggests that this compound could be further investigated for its potential anticancer effects .

Case Study 2: Synthesis of Novel Pyridine Derivatives

Another research project utilized this compound in the synthesis of novel pyridine-based derivatives through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promise in various biological assays, indicating that this compound could be instrumental in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenation Patterns

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) Features a fluorine atom at the 3-position and bromine at the 4-position of the benzamide ring. Yield: 81% via coupling reaction . Molecular Weight: 310 g/mol.
  • 3-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide

    • Substitutes bromine on the benzamide with iodine on the pyridine ring.
    • Iodine’s larger atomic radius and polarizability may alter binding kinetics in biological systems.
    • Molecular Weight : Higher than the target compound due to iodine’s mass .
  • N-(5-Bromopyridin-2-yl)-2-chlorobenzamide (CAS 313549-46-1)

    • Replaces the benzamide bromine with chlorine.
    • Chlorine’s lower atomic weight reduces molecular weight (311.56 g/mol) and may decrease lipophilicity compared to brominated analogs .

Complex Substituents

  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

    • Includes a trifluoropropoxy group and multiple halogens.
    • The trifluoromethyl group enhances metabolic resistance and hydrophobicity.
    • Synthetic Efficiency : 90% yield via acyl chloride coupling .

Structural Similarity Analysis

A study of structural fingerprints () revealed compounds with 52–59% similarity to the target molecule. Key examples include:

CAS Number Similarity (%) Notable Features
641569-97-3 59.7 Shared benzamide core, differing in pyridine substituents
404844-11-7 58.21 Bromine/chlorine substitution patterns
199327-61-2 58.59 Varied halogenation and alkyl groups

Higher similarity scores correlate with conserved benzamide and pyridine backbones, while differences arise in halogen placement or additional functional groups .

Key Trends :

  • Bromine substitution increases molecular weight and lipophilicity.
  • Fluorine or chlorine atoms improve synthetic yields in some cases (e.g., 81–90%) .
  • Bulky groups (e.g., trifluoropropoxy) may complicate crystallization but enhance target selectivity.

Biological Activity

2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a brominated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple bromine substituents on both the benzamide and pyridinyl rings, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H10_{10}Br2_{2}N2_{2}O. The compound features a benzamide moiety linked to a pyridine ring, which is further substituted with bromine and methyl groups. The presence of these halogen atoms enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding , which can significantly influence its binding affinity to various proteins and enzymes. The bromine atoms can enhance the compound's lipophilicity, potentially improving its permeability through biological membranes and its interaction with cellular targets.

Antimicrobial Activity

Studies have indicated that brominated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens. For instance, derivatives containing pyridine rings have been reported to possess antibacterial activity, suggesting that this compound may also demonstrate similar effects .

Antiparasitic Activity

Research into related compounds has revealed that modifications in the pyridine structure can lead to significant antiparasitic activity. For example, certain derivatives have shown potent effects against Plasmodium species, which cause malaria. The structural similarity suggests that this compound could be evaluated for similar antiparasitic properties .

Study on Pharmacological Properties

In a pharmacological study, compounds with similar structures were assessed for their effects on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ metabolism. Enhancements in NAD+ levels were observed, which are linked to improved metabolic functions and potential therapeutic benefits for metabolic disorders . This suggests that this compound may influence metabolic pathways through similar mechanisms.

Synthesis and Biological Testing

A recent investigation into the synthesis of brominated pyridine derivatives highlighted the importance of optimizing reaction conditions to enhance yield and biological activity. The study demonstrated that varying the substitution patterns on the pyridine ring could significantly affect both the chemical reactivity and biological efficacy of the compounds synthesized . This indicates a pathway for future research into this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
2-Bromo-6-methylpyridineSingle bromine substitutionAntimicrobial properties
2-BromobenzamideBrominated benzamide derivativeModerate antibacterial activity
2-Bromo-N,N-dimethylbenzamideDimethyl substitutionPotential anti-inflammatory effects
This compound Dual bromination; unique structural featuresInvestigational potential in antimicrobial and antiparasitic activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical experimental design (e.g., factorial design) can accelerate synthesis optimization. For example, trial-and-error approaches are inefficient; instead, computational methods like those used in ICReDD’s framework narrow optimal conditions by integrating reaction thermodynamics and kinetics. Post-synthesis, purification via column chromatography or recrystallization (as in for similar amides) is recommended, with monitoring by TLC (ethyl acetate/hexane systems) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use multi-spectroscopic techniques:

  • NMR : Analyze substituent effects on pyridine and benzene rings (e.g., δ 2.45–2.49 ppm for methyl groups in ).
  • GC-MS/EI : Confirm molecular weight via fragmentation patterns (e.g., m/z 310 for analogous brominated benzamides in ).
  • X-ray crystallography : Resolve crystal packing and halogen bonding trends (as in ’s sulfonamide analogs).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. For cytotoxicity, use MTT assays on cancer cell lines, referencing protocols for trifluoromethyl-substituted benzamides ( ). Dose-response curves and IC50 calculations should follow OECD guidelines for reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, methyl substitution) influence its binding affinity in target proteins?

  • Methodological Answer : Conduct SAR studies using analogs (e.g., 5-bromo-2-methylpyridin-3-amine in ). Compare docking scores (AutoDock Vina) and MD simulations to assess steric/electronic effects. For example, bromine’s electron-withdrawing nature may enhance π-stacking in hydrophobic pockets .

Q. How can computational methods resolve contradictions between predicted and experimental reactivity data?

  • Methodological Answer : Apply ICReDD’s feedback loop: recalibrate DFT calculations (e.g., B3LYP/6-31G*) using experimental kinetic data. Bayesian optimization can reconcile discrepancies in reaction yields or byproduct formation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Use process control tools (e.g., PAT for real-time monitoring) and membrane separation (, RDF2050104). Optimize solvent systems via Hansen solubility parameters to reduce impurities during crystallization .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reactor design for this compound’s synthesis?

  • Methodological Answer : Implement CFD simulations to model heat/mass transfer in batch reactors. AI algorithms (e.g., neural networks) predict optimal stirring rates and temperature profiles, minimizing side reactions ( ).

Q. What are the implications of halogen bonding in its crystal engineering and material applications?

  • Methodological Answer : Analyze X-ray structures ( ) to identify Br···N/O interactions. Compare packing coefficients with non-brominated analogs (e.g., ’s trifluoromethyl derivatives) to design co-crystals for enhanced stability .

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